molecular formula C17H24ClFN2O3S B4718272 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4718272
M. Wt: 390.9 g/mol
InChI Key: WFNVVQLXQKPGGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.

    Substitution with Chlorofluorophenyl Moiety: The final step involves the substitution of the piperidine ring with the chlorofluorophenyl moiety, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide
  • methyl 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxylate

Uniqueness

1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O3S/c1-12(2)10-20-17(22)13-6-8-21(9-7-13)25(23,24)11-14-15(18)4-3-5-16(14)19/h3-5,12-13H,6-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNVVQLXQKPGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE
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1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPROPYL)PIPERIDINE-4-CARBOXAMIDE

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